molecular formula C19H16F2N2O3S2 B6543037 2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060328-94-0

2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No. B6543037
CAS RN: 1060328-94-0
M. Wt: 422.5 g/mol
InChI Key: JAKPSMROKBTTLH-UHFFFAOYSA-N
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Description

2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide (DFTBA) is a novel synthetic compound that has been studied for its potential use in several scientific research applications. DFTBA has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide has been studied for its potential use in a variety of scientific research applications, including cancer research, drug discovery, and drug development. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells in vitro. Additionally, this compound has been shown to possess anti-inflammatory and anti-bacterial properties, making it a promising candidate for drug discovery and drug development.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folate. Inhibition of DHFR results in the accumulation of dihydrofolate, which is believed to be responsible for the anti-cancer, anti-inflammatory, and anti-bacterial effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-bacterial properties, this compound has also been shown to possess anti-fungal and anti-viral properties. Additionally, this compound has been shown to possess anti-oxidant, anti-apoptotic, and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. Additionally, this compound has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research. However, this compound also has some limitations for use in lab experiments. For example, this compound is not commercially available and must be synthesized in the laboratory. Additionally, this compound is not stable in aqueous solutions and must be stored in anhydrous conditions.

Future Directions

There are several potential future directions for research on 2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide. First, further research is needed to better understand the mechanism of action of this compound and to identify additional biochemical and physiological effects. Additionally, further research is needed to optimize the synthesis of this compound and to develop more stable formulations for use in lab experiments. Finally, further research is needed to investigate the potential therapeutic applications of this compound, including its potential use as an anti-cancer, anti-inflammatory, and anti-bacterial agent.

Synthesis Methods

2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide can be synthesized from a variety of starting materials, including 2-amino-5-fluorobenzenesulfonamide, thiophen-2-ylmethanol, and acetic anhydride. The synthesis process begins with the reaction of 2-amino-5-fluorobenzenesulfonamide with thiophen-2-ylmethanol in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired product, this compound.

properties

IUPAC Name

2-[4-[(2,5-difluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3S2/c20-14-5-8-17(21)18(11-14)28(25,26)23-15-6-3-13(4-7-15)10-19(24)22-12-16-2-1-9-27-16/h1-9,11,23H,10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKPSMROKBTTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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